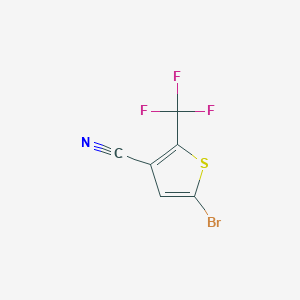

5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile

Beschreibung

5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile is a halogenated thiophene derivative featuring a bromo group at position 5, a trifluoromethyl group at position 2, and a cyano group at position 3. Thiophenes are sulfur-containing aromatic heterocycles known for their electron-rich nature, which is further modulated in this compound by the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) substituents. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), enabling further functionalization .

Eigenschaften

Molekularformel |

C6HBrF3NS |

|---|---|

Molekulargewicht |

256.05 g/mol |

IUPAC-Name |

5-bromo-2-(trifluoromethyl)thiophene-3-carbonitrile |

InChI |

InChI=1S/C6HBrF3NS/c7-4-1-3(2-11)5(12-4)6(8,9)10/h1H |

InChI-Schlüssel |

PVYCTFJCBGDWST-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(SC(=C1C#N)C(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile typically involves the bromination of 2-(trifluoromethyl)thiophene-3-carbonitrile. This can be achieved through various methods, including electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a prime site for nucleophilic substitution (SNAr) due to the electron-deficient nature of the thiophene ring, which is further deactivated by the trifluoromethyl (-CF₃) and cyano (-CN) groups.

Key Reactions:

-

Aromatic substitution with amines, alkoxides, or thiols under mild conditions (e.g., DMF, 60–80°C).

-

Cross-coupling reactions (discussed in Section 2).

Example:

Reaction with sodium methoxide in methanol yields 5-methoxy-2-(trifluoromethyl)thiophene-3-carbonitrile, with the bromine replaced by a methoxy group.

Conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOCH₃ | Methanol | 60°C, 4h | 78% |

| NH₃ (aq.) | DMSO | 80°C, 6h | 65% |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-couplings, critical for constructing complex heterocyclic systems.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst:

Reported Example:

Coupling with 4-(trifluoromethyl)phenylboronic acid produces 5-[4-(trifluoromethyl)phenyl]-2-(trifluoromethyl)thiophene-3-carbonitrile in 72% yield .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: THF/H₂O (4:1)

-

Temperature: Reflux (80°C), 12h

Stille Coupling

Reaction with organostannanes under inert atmospheres:

Example:

Stille coupling with 2-thienyltributylstannane yields a bithiophene derivative, a key intermediate in organic semiconductors .

Cyano Group Transformations

The cyano group at position 3 participates in hydrolysis, reductions, and cycloadditions.

Hydrolysis:

Under acidic conditions (H₂SO₄, H₂O), the cyano group converts to a carboxylic acid:

Conditions:

-

70% H₂SO₄, 100°C, 8h → 85% yield of thiophene-3-carboxylic acid derivative.

Reduction:

Using LiAlH₄ reduces -CN to -CH₂NH₂:

Electrophilic Aromatic Substitution

The thiophene ring’s electron deficiency limits electrophilic substitution, but directed metallation strategies enable functionalization.

Directed Ortho-Metallation (DoM):

-

Use of LDA (LiDA) at -78°C in THF generates a lithiated intermediate at position 4, which reacts with electrophiles (e.g., DMF to introduce -CHO) .

Example:

Comparative Reactivity Analysis

| Reaction Type | Key Functional Group | Typical Yield | Selectivity |

|---|---|---|---|

| Suzuki Coupling | C-Br | 70–85% | High |

| Cyano Hydrolysis | -CN | 80–90% | Moderate |

| Directed Metallation | C-Li | 60–70% | High |

The diverse reactivity of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile makes it invaluable in medicinal chemistry, materials science, and agrochemical research. Its synthetic versatility is underscored by efficient cross-couplings and functional group transformations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile serves as a crucial building block for synthesizing pharmaceutical compounds with potential anticancer , anti-inflammatory , and antimicrobial properties.

- Anticancer Activity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC). The compound's trifluoromethyl group enhances its binding affinity to cancer-related targets, making it a promising candidate for drug development .

- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases. For instance, one study reported an IC50 value of 34 μg/mL against TNF-α levels, indicating comparable efficacy to standard anti-inflammatory drugs.

Material Science

In the realm of material science, thiophene derivatives like 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile are utilized in developing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethyl and bromine substituents enhance the performance of these materials in electronic applications.

Organic Synthesis

This compound is employed as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), makes it a versatile reagent in organic synthesis.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of thiophene derivatives against MDA-MB-231 cells (a TNBC model). The results indicated that 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile exhibited notable cytotoxicity, prompting further investigation into its mechanism of action focusing on apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial potential of various thiophene derivatives, including this compound. It effectively inhibited growth in several pathogenic strains, suggesting its utility as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Benzene-Ring Analogs

Compounds such as 5-Bromo-2-(trifluoromethyl)benzoic acid (CAS 654-97-7) and 5-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS 1072951-56-4) share the bromo and trifluoromethyl motifs but are based on a benzene core. Key differences include:

- Impact of Core Structure : The thiophene core offers π-electron richness compared to benzene, influencing charge transport properties in materials science.

- Functional Groups: The cyano group in the target compound enhances electrophilicity, whereas carboxylic acid (-COOH) or boronic acid (-B(OH)₂) groups in analogs enable hydrogen bonding or cross-coupling, respectively .

Thiophene Derivatives

5-Bromobenzo[b]thiophene-3-carboxylic acid () shares a brominated thiophene core but differs in substitution:

- Substituent Effects: The benzo-fused system increases planarity and aromaticity, improving stacking interactions in crystal structures. In contrast, the cyano group in the target compound reduces basicity and increases reactivity toward nucleophilic substitution compared to carboxylic acid derivatives .

Pyridine Derivatives

5-Bromo-2-(trifluoromethyl)nicotinic acid (CAS 436799-36-9) features a pyridine ring with -Br, -CF₃, and -COOH groups. Key distinctions include:

- Electronic Effects : Pyridine’s nitrogen atom introduces basicity, while thiophene’s sulfur is neutral. This affects solubility (e.g., pyridine derivatives may form salts) and biological target interactions.

- Functional Groups: The cyano group in the target compound is less polar than -COOH, reducing hydrogen-bonding capacity but increasing compatibility with hydrophobic environments .

Substitution Patterns

Compounds like 3-Bromo-4-(trifluoromethyl)benzonitrile (CAS 1212021-55-0) highlight the importance of substituent positioning.

Biologische Aktivität

5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound, focusing on its applications in cancer treatment and antimicrobial properties.

Synthesis of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile

The synthesis of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile typically involves the introduction of bromine and trifluoromethyl groups onto a thiophene ring, followed by the nitrile functional group. The synthetic routes often employ methods such as nucleophilic substitution or electrophilic aromatic substitution.

Synthetic Pathway Example

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiophene + Br2 | 5-Bromo-thiophene |

| 2 | 5-Bromo-thiophene + CF3COOH | 5-Bromo-2-(trifluoromethyl)thiophene |

| 3 | 5-Bromo-2-(trifluoromethyl)thiophene + NaCN | 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile |

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile, in targeting various cancer cell lines. The compound has shown promising cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231.

Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile | MDA-MB-231 | TBD |

| Other thiophene derivatives | MDA-MB-231 | 6.59 - 12.51 |

| Control (e.g., DMSO) | MDA-MB-231 | >50 |

The cytotoxic activity is attributed to the compound's ability to inhibit key pathways involved in cancer cell proliferation, such as EGFR and VEGF signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile exhibits antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity.

Antimicrobial Efficacy

| Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | TBD | TBD |

| S. aureus | TBD | TBD |

| C. albicans | TBD | TBD |

The compound has been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile is crucial for optimizing its biological activity. Modifications to the thiophene ring or substitution patterns can significantly influence its potency and selectivity.

Key Findings:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cells.

- Substituent Positioning : Variations in the position of substituents on the thiophene ring can alter both anticancer and antimicrobial activities.

Case Study 1: Anticancer Activity in TNBC

A recent study evaluated a series of thiophene derivatives for their anticancer properties against MDA-MB-231 cells. Among these, 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile exhibited notable cytotoxicity, with ongoing investigations into its mechanism of action focusing on apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial potential of various thiophene derivatives, including our compound of interest. Results indicated that it effectively inhibited growth in several pathogenic strains, suggesting its utility as a lead compound for developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-(trifluoromethyl)thiophene-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via bromination of a thiophene precursor followed by functionalization. For example:

Bromination : Introduce bromine at the 5-position of a thiophene ring using reagents like (N-bromosuccinimide) under radical or electrophilic conditions.

Trifluoromethylation : Install the trifluoromethyl group via cross-coupling (e.g., Kumada or Negishi coupling) or electrophilic substitution.

Carbonitrile Formation : Convert a carboxylic acid or ester group to a nitrile using dehydrating agents (e.g., ) or via amide intermediates.

Key Reference : Similar protocols for brominated thiophenes are detailed in (Suzuki-Miyaura coupling) and (amide-to-nitrile conversion) .

Q. How should this compound be purified and characterized to ensure high purity for research applications?

- Methodological Answer :

- Purification : Use silica gel column chromatography with a gradient of ethyl acetate/petroleum ether (e.g., 1:10 to 1:5 v/v). For volatile byproducts, recrystallization in ethanol/water mixtures is effective.

- Characterization :

- NMR : Analyze , , and NMR to confirm substituent positions and purity.

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), as noted in .

- Mass Spectrometry : Confirm molecular weight via LCMS (e.g., 307 observed in for a related compound) .

Q. What are the critical safety and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation (similar to brominated thiophenes in and ) .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to avoid environmental contamination (refer to for brominated aromatic protocols) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The group deactivates the thiophene ring, directing electrophilic substitution to the 4-position and stabilizing transition states in cross-coupling. Example applications:

- Suzuki-Miyaura Coupling : Use Pd(PPh) (as in ) with aryl boronic acids in toluene/ethanol/water (110°C, 3 hours) for biaryl synthesis .

- Buchwald-Hartwig Amination : Optimize with /XPhos in dioxane (90°C) to introduce amines.

Data Table :

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Toluene/EtOH/HO | 110 | 98* |

| *Adapted from for a related bromopyridine . |

Q. What computational approaches predict the electronic properties and regioselectivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, highlighting the electron-deficient nature of the -substituted thiophene.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) using AMBER or GROMACS.

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes in ’s STAT3 inhibitor study) .

Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors or antimicrobial agents?

- Methodological Answer :

- Scaffold Functionalization : Replace the bromine with heterocycles (e.g., pyrazole, imidazole) via SNAr reactions.

- Biological Screening : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

Case Study : ’s USP25/28 inhibitor incorporates a brominated aromatic core, demonstrating the therapeutic potential of such scaffolds .

Contradictions and Validation

- Synthetic Yields : reports 98% yield for a Suzuki coupling, but yields may vary with steric hindrance from the group. Optimize catalyst loading (e.g., 5 mol% Pd) .

- Crystallography : SHELX refinement () is reliable for small molecules, but twinned macromolecular crystals may require alternative software (e.g., PHENIX) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.